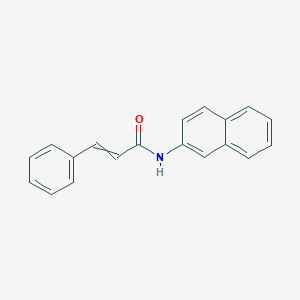![molecular formula C12H17NO3 B13945495 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- CAS No. 739307-60-9](/img/structure/B13945495.png)
1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a benzenediol core and a piperidinylmethyl group. It is used in various chemical reactions and has applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- typically involves multiple steps. One common method includes the reaction of 1,2-benzenediol with a piperidinylmethyl derivative under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typically involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted benzenediols, each with distinct properties and applications.
Applications De Recherche Scientifique
1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- is widely used in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential therapeutic effects and use in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, leading to various biochemical pathways being activated or inhibited. The exact pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar structure but lacks the piperidinylmethyl group.
Hydroquinone (1,4-Dihydroxybenzene): Different position of hydroxyl groups.
Resorcinol (1,3-Dihydroxybenzene): Another isomer with hydroxyl groups in different positions.
Uniqueness
1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the piperidinylmethyl group differentiates it from other benzenediols, leading to unique applications and interactions in various fields.
This detailed article provides a comprehensive overview of 1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]- and its significance in scientific research and industry
Propriétés
Numéro CAS |
739307-60-9 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
4-[(S)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO3/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9/h4-5,7,9,12-16H,1-3,6H2/t9-,12-/m0/s1 |
Clé InChI |
IYMMESGOJVNCKV-CABZTGNLSA-N |
SMILES isomérique |
C1CCN[C@@H](C1)[C@H](C2=CC(=C(C=C2)O)O)O |
SMILES canonique |
C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



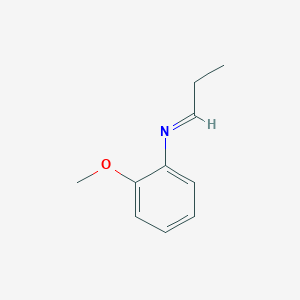
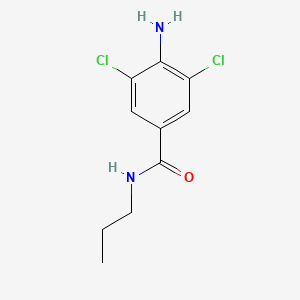
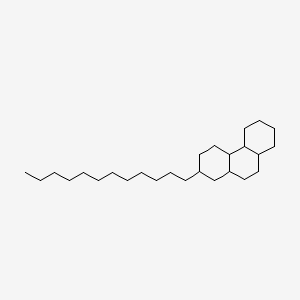
![4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13945431.png)
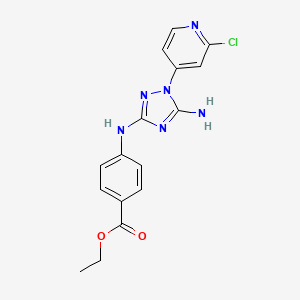
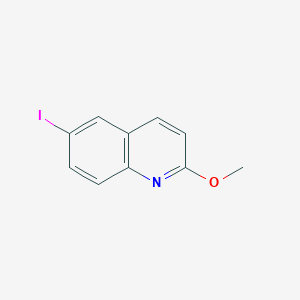

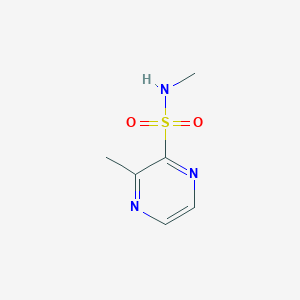
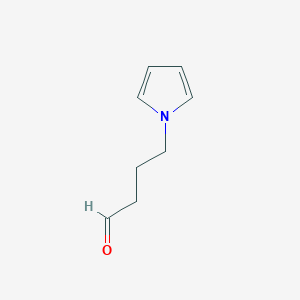
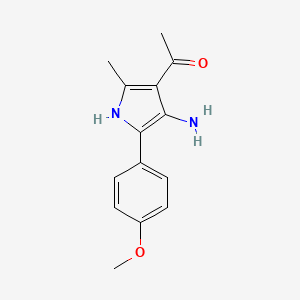
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)

